molecular formula C7H3Br2FO2 B595096 3,6-Dibromo-2-fluorobenzoic acid CAS No. 1214352-42-7

3,6-Dibromo-2-fluorobenzoic acid

Cat. No.: B595096
CAS No.: 1214352-42-7
M. Wt: 297.905
InChI Key: XUWXFNAXMCSSJT-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzoic Acid ( 1214352-42-7) is a highly functionalized aromatic compound with the molecular formula C7H3Br2FO2 and a molecular weight of 297.90 g/mol . It serves as a valuable synthetic intermediate, or building block, in organic chemistry due to its distinct halogen substitution pattern . The presence of fluorine on the aromatic ring significantly influences the molecule's properties; its high electronegativity alters the electron distribution, which can impact the compound's acidity, dipole moments, and overall reactivity . The two bromine atoms act as excellent leaving groups, making this intermediate particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct more complex molecular architectures . In pharmaceutical research, fluorinated aromatics like this compound are incorporated into drug candidates to fine-tune their metabolic stability, improve bioavailability, and enhance binding affinity to biological targets . The specific substitution pattern of this compound makes it an attractive starting material for synthesizing novel therapeutic agents. The agrochemical sector also utilizes such intermediates in the design of herbicides, insecticides, and fungicides, where the halogen substituents can increase lipophilicity, aiding in the penetration and persistence of the active ingredient . Furthermore, in materials science, this compound can be applied in the development of high-performance materials, including liquid crystals, polymers, and electronic materials, where its specific electronic and structural properties contribute to enhanced thermal stability or unique optical characteristics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care and refer to the product's Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWXFNAXMCSSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,6-Dibromo-2-fluorobenzoic acid synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 3,6-Dibromo-2-fluorobenzoic Acid: A Key Building Block for Novel Therapeutics

Introduction

This compound is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of two bromine atoms and a fluorine atom on the benzoic acid scaffold imparts unique reactivity and structural properties, making it a valuable synthon for the construction of novel therapeutic agents.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[1] Fluorinated benzoic acids, in particular, serve as versatile starting materials for a wide range of pharmaceuticals.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of next-generation therapeutics. A notable example of its application is in the synthesis of AZD5153, a clinical-stage bivalent inhibitor of the bromodomain and extra-terminal (BET) protein BRD4, which is under investigation for the treatment of various cancers.[2][3][4]

Synthesis of this compound

Strategic Approach: Directed Ortho-Lithiation

The synthesis of this compound is most effectively achieved through a directed ortho-lithiation strategy, followed by bromination. Directed ortho-metalation is a powerful and highly regioselective method for the functionalization of aromatic rings.[3] In the case of 2-fluorobenzoic acid, both the carboxylic acid group and the fluorine atom act as directing groups for lithiation. The carboxylic acid group directs lithiation to the ortho position (C6), while the fluorine atom can also direct lithiation to its adjacent positions. The interplay of these directing effects, under controlled conditions, allows for the selective introduction of substituents.

The general strategy involves the deprotonation of the aromatic ring at positions ortho to the directing groups using a strong organolithium base, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, bromine, to introduce the bromine atoms.

Synthesis_Workflow start 2-Fluorobenzoic Acid intermediate1 Dilithiated Intermediate start->intermediate1 1. n-BuLi, TMEDA 2. THF, -78 °C intermediate2 Dibrominated Intermediate intermediate1->intermediate2 Br2 product This compound intermediate2->product Aqueous Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established methods for directed ortho-lithiation of benzoic acids.

Materials:

  • 2-Fluorobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetramethylethylenediamine (TMEDA)

  • Bromine (Br₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2-fluorobenzoic acid (1.0 eq).

  • Dissolution and Cooling: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: TMEDA (2.2 eq) is added to the solution, followed by the slow, dropwise addition of n-BuLi (2.2 eq) while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.

  • Bromination: A solution of bromine (2.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.

  • Quenching and Workup: The reaction is quenched by the slow addition of 1M HCl at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality and Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial as organolithium reagents are highly reactive towards oxygen and moisture.

  • Anhydrous Solvents: All solvents and reagents must be anhydrous to prevent the quenching of the organolithium intermediates.

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

  • TMEDA: TMEDA acts as a chelating agent, breaking down the oligomeric aggregates of n-BuLi and increasing its reactivity, which facilitates the deprotonation of the aromatic ring.

  • Stoichiometry of n-BuLi: More than two equivalents of n-BuLi are required to deprotonate both the carboxylic acid proton and the two aromatic protons.

  • Aqueous Workup: Acidic workup is necessary to protonate the carboxylate and furnish the final benzoic acid product.

Characterization and Properties

Physicochemical Properties
PropertyValueSource
CAS Number 1214352-42-7[5][6]
Molecular Formula C₇H₃Br₂FO₂[7]
Molecular Weight 297.90 g/mol [7]
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (Predicted)-
XLogP3 2.9 (Predicted)[7]
Spectroscopic Data
TechniqueData
¹H NMR Predicted spectrum would show a multiplet in the aromatic region (around 7.0-8.0 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Predicted spectrum would show seven distinct signals: one for the carboxylic carbon (around 165-170 ppm) and six for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
IR (Infrared) Spectroscopy Expected characteristic peaks include a broad O-H stretch (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms.

Applications in Drug Discovery and Development

A Versatile Building Block for Novel Therapeutics

The unique arrangement of substituents on the this compound ring makes it a highly versatile building block in medicinal chemistry. The two bromine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The fluorine atom can modulate the electronic properties and conformation of the molecule, while the carboxylic acid group provides a site for amide bond formation or other derivatizations.

Case Study: Synthesis of AZD5153, a Bivalent BET Bromodomain Inhibitor

A prominent example of the utility of this compound is its use as a key intermediate in the synthesis of AZD5153.[2][3][4] AZD5153 is a potent and selective bivalent inhibitor of the BET family of bromodomain-containing proteins, particularly BRD4.[2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has shown significant therapeutic potential in oncology.[8]

AZD5153 is designed to bind simultaneously to the two bromodomains of BRD4, leading to enhanced potency and a distinct pharmacological profile compared to monovalent inhibitors.[9] The synthesis of AZD5153 involves the coupling of this compound with other fragments to construct the final bivalent molecule.

AZD5153_Synthesis building_block This compound intermediate Key Intermediate building_block->intermediate Multi-step synthesis azd5153 AZD5153 intermediate->azd5153 Final coupling steps

Caption: Role of this compound in AZD5153 synthesis.

The 3,6-dibromo-2-fluorobenzoyl moiety forms a core part of one of the pharmacophores of AZD5153, contributing to its binding to one of the bromodomains of BRD4. The specific substitution pattern is likely crucial for optimizing the binding affinity and selectivity of the inhibitor.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care.

  • Hazards: It is expected to be an irritant to the eyes, skin, and respiratory system.

  • Precautions: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically important building block in modern organic synthesis and medicinal chemistry. Its synthesis, primarily through directed ortho-lithiation, provides a reliable route to this highly functionalized molecule. The unique combination of reactive sites and the presence of a fluorine atom make it an attractive starting material for the synthesis of complex therapeutic agents. The pivotal role of this compound in the synthesis of the clinical candidate AZD5153 underscores its significance in the development of novel treatments for cancer and other diseases. As drug discovery continues to explore new chemical space, the demand for such versatile and well-defined building blocks is expected to grow.

References

  • National Cancer Institute. (n.d.). Definition of bivalent BRD4 inhibitor AZD5153. NCI Drug Dictionary. Retrieved from [Link]

  • Rhyasen, G. W., et al. (2016). AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies. Molecular Cancer Therapeutics, 15(11), 2563–2574.
  • Plimack, E. R., et al. (2021). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Clinical Cancer Research, 27(21), 5849–5858.
  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Shen, S., et al. (2020). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology, 8, 593796.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Alfa Chemical. (n.d.). This compound. Retrieved from [Link]

  • Shariati, M., & Kianamiri, S. (2021).
  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Chemical Probes Portal. (n.d.). AZD5153. Retrieved from [Link]

  • Qi, Z., et al. (2021). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology, 8, 593796.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Rhyasen, G. W., et al. (2016).
  • Plimack, E. R., et al. (2019). First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted benzoic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical methodologies, and nuanced interpretations required for analyzing this important class of organic compounds.

Foundational Principles of NMR Spectroscopy for Aromatic Systems

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For substituted benzoic acids, NMR serves as a powerful tool to determine the substitution pattern on the aromatic ring and to understand the electronic effects of various functional groups.

The key parameters in NMR spectroscopy are the chemical shift (δ), which indicates the electronic environment of a nucleus, and the spin-spin coupling constant (J), which provides information about the connectivity of neighboring nuclei. In aromatic systems like benzoic acid, the π-electron system creates a significant ring current effect when the molecule is placed in an external magnetic field. This effect generally causes the aromatic protons to be deshielded, meaning they resonate at a higher chemical shift (downfield) compared to protons on non-aromatic double bonds.[1]

The substitution of a hydrogen atom on the benzene ring with another functional group disrupts the symmetry of the molecule and alters the electron distribution within the ring. These perturbations lead to distinct changes in the chemical shifts of the remaining protons and the carbon atoms, providing a spectral fingerprint of the substitution pattern.

Interpreting the ¹H NMR Spectra of Substituted Benzoic Acids

The ¹H NMR spectrum of unsubstituted benzoic acid in a solvent like CDCl₃ typically shows three main regions of interest: the highly deshielded carboxylic acid proton, and the aromatic protons at the ortho, meta, and para positions.[2]

  • Carboxylic Acid Proton (-COOH): This proton is the most deshielded, typically appearing as a broad singlet in the range of δ 10–13 ppm.[3] Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This signal is often one of the first to be identified in the spectrum.

  • Aromatic Protons (Ar-H): In unsubstituted benzoic acid, the aromatic protons give rise to a complex multiplet pattern between δ 7.4 and 8.2 ppm. The ortho protons (H-2, H-6) are the most deshielded among the ring protons due to the anisotropic effect of the carbonyl group, which deshields nearby protons in the plane of the ring.[2] The para proton (H-4) and meta protons (H-3, H-5) resonate at slightly lower chemical shifts.

The Influence of Substituents on ¹H Chemical Shifts

The electronic nature of a substituent significantly influences the chemical shifts of the aromatic protons. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance effects. This increased electron density leads to greater shielding of the ortho and para protons, causing their signals to shift upfield (to lower δ values) compared to unsubstituted benzoic acid.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic ring through inductive and/or resonance effects. This deshields the aromatic protons, causing their signals to shift downfield (to higher δ values), with the most pronounced effect typically observed at the ortho and para positions.

The following diagram illustrates the general principle of substituent-induced changes in electron density on the aromatic ring.

G cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) EDG e.g., -OH, -OCH₃ Ring_EDG Benzoic Acid Ring EDG->Ring_EDG Donates e⁻ Effect_EDG Increased Electron Density (Shielding) Ring_EDG->Effect_EDG Results in EWG e.g., -NO₂, -CN Ring_EWG Benzoic Acid Ring EWG->Ring_EWG Withdraws e⁻ Effect_EWG Decreased Electron Density (Deshielding) Ring_EWG->Effect_EWG Results in

Caption: Influence of EDGs vs. EWGs on the electron density of the benzoic acid ring.

Spin-Spin Coupling and Multiplicity

The coupling between adjacent aromatic protons provides crucial information for assigning signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

  • Ortho coupling (³J): Typically 7–10 Hz.

  • Meta coupling (⁴J): Typically 2–3 Hz.

  • Para coupling (⁵J): Typically 0–1 Hz (often not resolved).

The multiplicity of a proton's signal can be predicted using the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. For example, in a para-substituted benzoic acid, the two chemically equivalent protons ortho to the carboxylic acid will appear as a doublet due to coupling with their meta neighbors, and the two protons ortho to the substituent will also appear as a doublet.

The "Ortho Effect"

A notable phenomenon in ortho-substituted benzoic acids is the "ortho effect," where the substituent at the C-2 position can cause anomalous chemical shifts and changes in acidity.[4] This is primarily due to steric hindrance, which can force the carboxylic acid group to twist out of the plane of the benzene ring. This twisting disrupts the resonance between the carbonyl group and the aromatic ring, altering the electronic environment of the nearby protons.[4] Through-space interactions between the ortho substituent and the carboxylic acid protons can also contribute to these unusual spectral features.

The following table summarizes the typical ¹H NMR chemical shifts for various substituted benzoic acids.

SubstituentPositionH-2 (δ ppm)H-3 (δ ppm)H-4 (δ ppm)H-5 (δ ppm)H-6 (δ ppm)-COOH (δ ppm)
-H-8.127.517.637.518.12~12.0
4-OHpara7.926.90-6.907.92~11.5
4-OCH₃para7.986.95-6.957.98~12.5
4-CH₃para7.937.28-7.287.93~12.8
4-Clpara8.037.47-7.478.03~13.0
4-NO₂para8.308.30-8.308.30~13.6
2-OHortho-7.507.007.507.90~13.0
2-NO₂ortho-7.757.907.758.20~13.5

Note: Chemical shifts can vary depending on the solvent and concentration.

Interpreting the ¹³C NMR Spectra of Substituted Benzoic Acids

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing details about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

For unsubstituted benzoic acid, five distinct signals are observed in the aromatic region, and one for the carboxylic acid carbon.[5] Due to the symmetry of the molecule, C-2 is equivalent to C-6, and C-3 is equivalent to C-5.

  • Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and appears far downfield, typically in the range of δ 165–175 ppm. Its chemical shift is sensitive to substituent effects.

  • Aromatic Carbons (Ar-C): These carbons resonate in the δ 120–150 ppm region. The ipso-carbon (C-1), which is directly attached to the carboxylic acid group, is deshielded. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents, similar to what is observed in ¹H NMR.

The Influence of Substituents on ¹³C Chemical Shifts

The effect of substituents on ¹³C chemical shifts is more complex than on ¹H shifts but follows similar principles.

  • EDGs generally cause an upfield shift (shielding) of the ortho and para carbons.

  • EWGs generally cause a downfield shift (deshielding) of the ortho and para carbons.

The ipso-carbon of the substituent also shows a characteristic chemical shift. The magnitude of these substituent-induced chemical shifts (SCS) can often be predicted using empirical parameters.

The following table summarizes the typical ¹³C NMR chemical shifts for various substituted benzoic acids.

SubstituentPositionC-1 (δ ppm)C-2 (δ ppm)C-3 (δ ppm)C-4 (δ ppm)C-5 (δ ppm)C-6 (δ ppm)-COOH (δ ppm)
-H-130.3129.4128.5133.8128.5129.4172.6
4-OHpara122.0132.5115.8162.0115.8132.5170.0
4-OCH₃para123.5131.8113.9163.5113.9131.8169.5
4-CH₃para128.0129.8129.2143.5129.2129.8170.2
4-Clpara129.5131.5128.9139.0128.9131.5168.8
4-NO₂para136.9131.2124.2150.5124.2131.2166.3
2-OHortho112.5161.5118.0136.5119.5133.0172.5
2-NO₂ortho129.5148.0124.5133.5130.0135.0167.0

Note: Chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Unambiguous Assignment

For complex substituted benzoic acids, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for unambiguous signal assignment due to overlapping multiplets and complex coupling patterns. In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled. It is particularly useful for identifying neighboring protons on the aromatic ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is extremely powerful for connecting different spin systems and for assigning quaternary carbons.[6]

G cluster_0 2D NMR Workflow COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C Direct Attachment) COSY->HSQC Identifies Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assigns Quaternary Carbons Structure Unambiguous Structure HMBC->Structure Confirms Connectivity

Caption: Logical workflow for using 2D NMR to determine the structure of a substituted benzoic acid.

By combining the information from these 2D NMR experiments, a self-validating and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of even complex substituted benzoic acids.

Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-20 mg of the substituted benzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for less soluble compounds and for clearly observing the carboxylic acid proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer and Filtration: Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean, 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

G Start Start: Sample Weighing Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire NMR Data Filter->Acquire Process Process and Analyze Spectra Acquire->Process End End: Structural Elucidation Process->End

Caption: Standard experimental workflow for NMR analysis of substituted benzoic acids.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and versatile tools for the structural analysis of substituted benzoic acids. A thorough understanding of the effects of substituents on chemical shifts and coupling constants, combined with the application of advanced 2D NMR techniques, allows for the unambiguous determination of molecular structure. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to confidently utilize NMR in their work with this important class of compounds.

References

  • Massachusetts Institute of Technology. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • University of Regensburg. (n.d.). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0001870). HMDB. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines. ResearchGate. Retrieved from [Link]

  • PubMed. (2022). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Platteville. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. PubChem. Retrieved from [Link]

  • PubMed. (2022). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

  • ACS Publications. (1972). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. PubChem. Retrieved from [Link]

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  • Arkivoc. (2004). Substituent effects on the through-space nuclear magnetic spin-spin coupling in van der Waals dimers. Arkivoc. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. The Royal Society of Chemistry. Retrieved from [Link]

  • Pergamon. (1997). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Pergamon. Retrieved from [Link]

  • Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Study.com. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The H NMR analysis of the hydrogens in salicylic acid. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Wikipedia. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

  • Wiley Online Library. (1965). Substituent Effects on the C¹³ and H¹ Chemical Shifts in Monosubstituted Benzenes. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ResearchGate. Retrieved from [Link]

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  • PubMed. (2009). Qualitative Study of Substituent Effects on NMR (15)N and (17)O Chemical Shifts. PubMed. Retrieved from [Link]

  • Reddit. (2025). H-NMR of p-nitrobenzoic acid. Reddit. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,6-Dibromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 3,6-Dibromo-2-fluorobenzoic Acid

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct bromine atoms, a deactivating fluorine atom, and a directing carboxylic acid group—presents both a challenge and an opportunity for synthetic chemists. The strategic, selective functionalization of the C-Br bonds via palladium-catalyzed cross-coupling reactions allows for the rapid construction of complex molecular architectures from a single, versatile precursor.[1][2][3][4]

Palladium-catalyzed cross-coupling is a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[5][6] Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings provide reliable and functional-group-tolerant methods for molecular assembly.[7][8] This guide provides an in-depth analysis and field-proven protocols for the selective palladium-catalyzed cross-coupling of this compound, empowering researchers to unlock its synthetic potential.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to successful reaction design and troubleshooting. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the steric and electronic environment of the C-Br bond.

  • Transmetalation (or equivalent): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[8][9] In Heck and Sonogashira couplings, this step involves coordination and insertion of the alkene or alkyne.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The efficiency of each step is critically dependent on the choice of ligands, base, and solvent, which collectively modulate the stability and reactivity of the palladium intermediates.[10][11][12]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OA_Complex R-Pd(II)(X)Ln Pd0->OA_Complex Oxidative Addition TM_Complex R-Pd(II)(R')Ln OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_out R-R' TM_Complex->Product_out MX_out M-X TM_Complex->MX_out center ArX_in R-X ArX_in->OA_Complex R_M_in R'-M R_M_in->TM_Complex

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Key Challenge: Achieving Selective Mono-Coupling

The primary synthetic challenge with this compound is achieving selective functionalization at either the C3 or C6 position. The reactivity of the two C-Br bonds is non-equivalent due to differing steric and electronic influences.

  • C6-Br Bond: This position is ortho to the bulky carboxylic acid group. This steric hindrance can significantly impede the oxidative addition step, making this bond less reactive.[13]

  • C3-Br Bond: This position is meta to the carboxylic acid and ortho to the fluorine atom. It is sterically more accessible than the C6 position, making it the more electronically favorable site for initial oxidative addition under kinetically controlled conditions.

Therefore, by carefully controlling reaction stoichiometry (using ~1.0 equivalent of the coupling partner) and conditions (lower temperatures, shorter reaction times), selective mono-coupling at the more reactive C3 position is highly feasible. Achieving selective coupling at the C6 position would require a more advanced strategy, such as protecting the carboxylic acid to reduce its steric bulk or employing a directing-group-assisted catalytic system.

Application Protocols

The following protocols are designed as robust starting points. Optimization of catalyst/ligand loading, base, solvent, and temperature may be required for specific substrates to achieve maximum yield and purity.

General Laboratory Workflow:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) setup Assemble Glassware (Schlenk Flask/Vial) reagents->setup solvent Prepare Anhydrous, Degassed Solvent addition Add Reagents & Solvent via Syringe solvent->addition inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->addition run Heat to Temperature & Stir addition->run monitor Monitor Progress (TLC / LC-MS) run->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify via Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[9][14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)A common, reliable Pd(0) precatalyst.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination, crucial for hindered substrates.[13]
Base K₃PO₄ (2.0-3.0 equiv)An effective, non-nucleophilic base that minimizes side reactions like esterification of the carboxylic acid.[13]
Solvent 1,4-Dioxane / H₂O (10:1)A polar aprotic solvent system that facilitates solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers without promoting significant catalyst decomposition.
Coupling Partner Arylboronic Acid (1.1 equiv)A slight excess ensures complete consumption of the limiting reagent.

Step-by-Step Protocol (Mono-arylation at C3):

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using both palladium and copper catalysts.[16][17]

Table 2: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A classic, robust catalyst for Sonogashira reactions.
Cu Co-catalyst CuI (1-5 mol%)Facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[16]
Base Triethylamine (Et₃N) or DIPEAActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or DMF (anhydrous)Polar aprotic solvents that are suitable for the reaction.
Temperature Room Temp to 60 °CThe reaction is often feasible at or near room temperature.
Coupling Partner Terminal Alkyne (1.2 equiv)A slight excess is used to drive the reaction to completion.

Step-by-Step Protocol (Mono-alkynylation at C3):

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv).[18]

  • Add anhydrous THF, followed by degassed triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion (typically 2-8 hours), filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines from aryl halides and primary or secondary amines.[19][20][21]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Pd Pre-catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common Pd(II) and Pd(0) sources that form the active catalyst in situ.
Ligand BINAP or XPhos (2-4 mol%)Bidentate or bulky monodentate ligands are essential for stabilizing intermediates and promoting reductive elimination.[19][22]
Base NaOtBu or Cs₂CO₃ (1.5-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[23]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents are standard; high boiling points allow for elevated reaction temperatures.
Temperature 100-110 °CHigher temperatures are often necessary to drive the C-N coupling to completion.
Coupling Partner Amine (1.2 equiv)A slight excess of the amine is typically used.

Step-by-Step Protocol (Mono-amination at C3):

  • In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.[18]

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity - Inactive catalyst/precatalyst.- Insufficiently inert atmosphere (oxygen poisoning).- Poor quality reagents or solvent.- Use a fresh bottle of catalyst/ligand.- Ensure thorough degassing of solvent and proper inert gas technique.[15]- Use anhydrous solvents and pure reagents.
Protodehalogenation The C-Br bond is replaced by C-H. Caused by sources of hydride (e.g., certain bases, protic solvents).- Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[13]- Ensure the use of anhydrous aprotic solvents; avoid alcohols.[13]
Homocoupling of Partner The boronic acid (Suzuki) or alkyne (Sonogashira) couples with itself.- Lower the catalyst loading.- Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.- For Sonogashira, consider a copper-free protocol if Glaser coupling is problematic.
Catalyst Decomposition Formation of palladium black.- Use more robust ligands (e.g., biarylphosphines) to stabilize the catalyst.[13]- Ensure the reaction is properly degassed to remove oxygen.[13]- Avoid excessively high temperatures.

References

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  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. BenchChem.
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  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in w
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
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  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
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  • Organic & Biomolecular Chemistry. RSC Publishing.
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  • What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?. Guidechem.
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Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3,6-Dibromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biaryls and the Unique Potential of 3,6-Dibromo-2-fluorobenzoic Acid

Biaryl scaffolds are a cornerstone of modern medicinal chemistry, appearing in a significant percentage of pharmaceuticals.[1] Their prevalence is due to the unique structural and electronic properties they impart, offering a rigid framework for orienting functional groups to interact with biological targets such as enzymes and receptors.[2][3] The ability to construct complex biaryl structures via cross-coupling reactions has revolutionized drug discovery, enabling the synthesis of a vast array of biologically active molecules.[3][4] Among the myriad of synthetic methods, the Suzuki-Miyaura cross-coupling reaction is preeminent due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][6][7]

This application note focuses on the utility of a highly functionalized and versatile building block: This compound . This molecule offers a unique platform for the synthesis of polysubstituted biaryl compounds through strategic and regioselective cross-coupling reactions. The presence of two distinct bromine atoms, a fluorine atom, and a carboxylic acid group allows for a stepwise and controlled functionalization, leading to complex molecular architectures that would be challenging to access through other means. The strategic placement of the fluorine atom and the carboxylic acid group can also be leveraged to influence the electronic properties and binding interactions of the final compounds.

This guide provides a comprehensive overview, from the underlying principles to detailed, actionable protocols for the synthesis of mono- and di-arylated biaryl compounds derived from this compound.

Core Concepts: Regioselectivity in the Suzuki-Miyaura Coupling of Polyhalogenated Arenes

The successful synthesis of complex biaryls from polyhalogenated precursors hinges on the ability to control the regioselectivity of the cross-coupling reaction. In the case of this compound, the two bromine atoms are in non-equivalent chemical environments. The reactivity of each C-Br bond towards the palladium catalyst is influenced by both steric and electronic factors.

  • Electronic Effects: The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can influence the electron density at the adjacent carbon atoms and affect the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.

  • Steric Hindrance: The substituents flanking each bromine atom create different steric environments. The bromine at the 6-position is ortho to the carboxylic acid group, while the bromine at the 3-position is meta to it. This difference in steric bulk can be exploited to achieve selective coupling.

  • Directing Group Effects: The carboxylic acid group can act as a directing group, coordinating to the palladium catalyst and favoring the reaction at the ortho position (C6-Br).

By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to favor the coupling at one bromine atom over the other, enabling a stepwise approach to the synthesis of unsymmetrical biaryls.

Experimental Workflow Overview

The synthesis of biaryl compounds from this compound can be conceptualized as a two-stage process: a regioselective mono-arylation followed by a second, potentially more forcing, cross-coupling reaction.

G cluster_0 Stage 1: Regioselective Mono-Arylation cluster_1 Stage 2: Second Arylation cluster_2 Optional Derivatization A This compound C Suzuki-Miyaura Coupling (Mild Conditions) A->C B Arylboronic Acid (Ar1-B(OH)2) B->C D Mono-arylated Intermediate C->D Selective coupling at C6-Br F Suzuki-Miyaura Coupling (Forcing Conditions) D->F E Arylboronic Acid (Ar2-B(OH)2) E->F G Di-arylated Biaryl Product F->G Coupling at C3-Br H Further Functionalization (e.g., amide coupling) G->H G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar' L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Reactants Ar-X + Ar'-B(OH)₂ Product Ar-Ar' Base Base Borate Ar'-B(OH)₃⁻

Sources

Application Note: Protocols for the Strategic Incorporation of 3,6-Dibromo-2-fluorobenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides detailed protocols and expert insights for the utilization of 3,6-Dibromo-2-fluorobenzoic acid in solid-phase synthesis (SPS). This versatile building block serves as a powerful tool in combinatorial chemistry and drug discovery, offering a unique combination of functionalities: a carboxylic acid for scaffold attachment, two bromine atoms for subsequent diversification via cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties. We present step-by-step methodologies for resin loading, amide bond formation, and final cleavage, emphasizing the chemical rationale behind each procedural choice to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of this compound

In the landscape of modern medicinal chemistry, the strategic placement of halogen atoms can profoundly influence a molecule's biological activity and metabolic profile. Fluorine, in particular, is widely employed to enhance properties such as metabolic stability, membrane permeability, and binding affinity[1]. The judicious introduction of fluorine can alter pKa, influence molecular conformation, and block sites of oxidative metabolism[2].

This compound (CAS 1214352-42-7) capitalizes on these advantages while providing additional synthetic handles. Its structure is primed for solid-phase synthesis, a cornerstone technology for the rapid generation of chemical libraries[][4]. The carboxylic acid enables covalent attachment to a variety of resin supports, while the two bromine atoms act as latent reactive sites for post-synthesis modifications. This tri-functional nature makes it an exemplary building block for creating diverse molecular architectures aimed at complex biological targets.

Physicochemical Properties & Structure

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1214352-42-7[5][6][7]
Molecular Formula C₇H₃Br₂FO₂[7]
Molecular Weight 297.90 g/mol [7]
Appearance Solid[6]
Purity ≥95% (typical)[7]
Hazard Statements H302, H315, H319, H335[7]

Figure 1. Structure of this compound

Protocol I: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

The initial step in solid-phase synthesis is the covalent attachment of the first building block to an insoluble support. For carboxylic acids, the 2-Chlorotrityl Chloride (2-CTC) resin is an excellent choice due to its high acid sensitivity, which allows for the release of the final product under mild conditions, preserving acid-labile functional groups[4].

Rationale: The 2-CTC linker reacts with the carboxylic acid in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base facilitates the formation of a carboxylate anion, which then displaces the chloride on the trityl group to form a sterically hindered ester bond. This bond is highly susceptible to cleavage by mild acids.

G start Start: 2-CTC Resin swell 1. Swell Resin in Anhydrous DCM start->swell react 3. Combine & React (Agitation, RT, 2-4h) swell->react prepare 2. Prepare Solution: Acid + DIPEA in DCM prepare->react cap 4. Cap Unreacted Sites (DCM/MeOH/DIPEA) react->cap wash 5. Sequential Washing (DCM, DMF, MeOH) cap->wash dry 6. Dry Resin (Under Vacuum) wash->dry end End: Loaded Resin dry->end G start Start: Amine-Resin swell 1. Swell Resin in Anhydrous DMF start->swell couple 3. Add Activated Mix to Resin & React (Agitation, RT, 2-12h) swell->couple activate 2. Pre-activate Acid: Acid + HATU + DIPEA in DMF (5 min) activate->couple test 4. Monitor Reaction (e.g., Kaiser Test) couple->test wash 5. Sequential Washing (DMF, DCM, MeOH) test->wash end End: Peptide-Resin wash->end G start Start: Final Product-Resin wash_dry 1. Final Wash & Dry (DCM, then vacuum) start->wash_dry cleave 2. Add Cleavage Cocktail (e.g., TFA/TIPS/H₂O) React (1-3h) wash_dry->cleave filter 3. Filter Resin Collect Filtrate cleave->filter precipitate 4. Precipitate Product in Cold Diethyl Ether filter->precipitate isolate 5. Centrifuge & Decant Wash Pellet precipitate->isolate purify 6. Dry & Purify (e.g., HPLC) isolate->purify end End: Pure Compound purify->end

Figure 4. General Workflow for TFA-Mediated Cleavage

Step-by-Step Methodology:

  • Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage: Prepare a cleavage cocktail. A standard robust cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) . Add the cocktail to the resin (~10 mL/g).

    • Safety Note: TFA is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolation: Filter the resin through a fritted funnel, collecting the TFA filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the TFA filtrate dropwise to a large volume (10x) of ice-cold diethyl ether. A white precipitate should form.

  • Collection: Cool the suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the crude product pellet with cold ether (2x).

  • Drying and Purification: Dry the crude product under a stream of nitrogen or in a vacuum desiccator. The final compound can be purified by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

References

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Troubleshooting & Optimization

Technical Support Center: Efficient Coupling with 3,6-Dibromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and reaction optimization for cross-coupling reactions involving 3,6-Dibromo-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this sterically hindered and electronically challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: Navigating the Challenges of a Trifunctional Substrate

This compound is a valuable building block, but its trifunctional nature presents a unique set of challenges for cross-coupling reactions. The presence of two bromine atoms, a fluorine atom ortho to the carboxylic acid, and the carboxylic acid itself necessitates careful consideration of catalyst, ligand, base, and reaction conditions to achieve high efficiency and selectivity. The steric hindrance from the ortho-fluoro and ortho-bromo substituents can impede catalyst coordination and oxidative addition. Furthermore, the carboxylic acid can interact with the catalyst or base, leading to potential side reactions like decarboxylation.[1][2][3][4][5] This guide will address these specific issues head-on, providing practical solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Low or No Conversion to the Desired Product

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing little to no product formation. What are the likely causes and how can I fix it?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate is often multifactorial, stemming from its inherent steric and electronic properties. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The primary reason for low reactivity is often an inappropriate catalyst system. The steric bulk around the bromine atoms requires a catalyst that is both highly active and can accommodate hindered substrates.[6][7][8]

    • Expert Recommendation: Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines are designed to promote the coupling of sterically demanding aryl chlorides and bromides.[6][7] These ligands stabilize the monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination with hindered substrates.[7] N-heterocyclic carbene (NHC) ligands, such as IPr, can also be highly effective.[9][10]

  • Base Selection: The choice of base is critical when a carboxylic acid is present. Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5]

    • Expert Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[11] In some cases, fluoride bases like cesium fluoride (CsF) can be effective, particularly as they can also activate the boronic acid.[12][13] You will likely need to use more than two equivalents of base to neutralize both the boronic acid byproducts and the benzoic acid itself.

  • Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier, especially with a hindered substrate.

    • Expert Recommendation: Gradually increase the reaction temperature. While room temperature couplings are possible for some substrates with highly active catalysts, this compound will likely require heating. A temperature range of 80-110 °C is a good starting point for solvents like dioxane or toluene.[6]

  • Degassing: Incomplete removal of oxygen can lead to catalyst decomposition and phosphine ligand oxidation, reducing the concentration of the active catalyst.

    • Expert Recommendation: Ensure thorough degassing of your reaction mixture. A minimum of three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen) is recommended.

Q2: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. What should I do?

A2: Sonogashira couplings are sensitive to reaction conditions, and the presence of a copper co-catalyst can promote alkyne homocoupling.[14][15]

  • Copper-Free Conditions: The most direct way to minimize Glaser coupling is to switch to a copper-free Sonogashira protocol. Several modern methods utilize palladium catalysts with specific ligands that are efficient enough to not require a copper co-catalyst.[16]

    • Expert Recommendation: Employ a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand in the absence of a copper salt. The choice of amine base (e.g., triethylamine, diisopropylamine) is also crucial in these systems.[15]

  • Amine Base: The amine base plays a critical role in the Sonogashira reaction.

    • Expert Recommendation: Ensure your amine base is of high purity and free of moisture. If using a standard Sonogashira protocol, consider using a bulkier amine to potentially disfavor the copper-mediated homocoupling.

  • Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.

    • Expert Recommendation: Add the terminal alkyne slowly to the reaction mixture over a period of several hours using a syringe pump.

Issue 2: Undesired Side Reactions

Q3: I'm observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I prevent this?

A3: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich phosphine ligands and certain bases. It can occur through various pathways, including a β-hydride elimination from a palladium-hydride species.[17]

  • Ligand Choice: While bulky, electron-rich ligands are excellent for promoting coupling, some can also be more prone to generating palladium-hydride species that lead to dehalogenation.

    • Expert Recommendation: If debromination is severe, consider screening a few different bulky phosphine ligands. Sometimes a subtle change in the ligand structure can significantly impact the selectivity.

  • Base and Solvent: The choice of base and the presence of water or other protic sources can contribute to the formation of palladium hydrides.

    • Expert Recommendation: Ensure your solvent and base are anhydrous. If using a biphasic system with water, minimizing the amount of water may help. Using an aprotic organic base might also be beneficial.

Q4: My reaction is resulting in decarboxylation of the benzoic acid. What conditions favor this side reaction, and how can I avoid it?

A4: Decarboxylation of benzoic acids can occur under thermal conditions, often facilitated by transition metal catalysts and certain salts.[1][2][4][18]

  • Reaction Temperature: High reaction temperatures are a primary driver of decarboxylation.

    • Expert Recommendation: Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This may require using a more active catalyst system to allow for lower temperatures.

  • Catalyst System: Some palladium and copper systems are known to promote decarboxylative couplings.[4][18]

    • Expert Recommendation: If decarboxylation is a major issue, avoid catalyst systems known to be effective for decarboxylative cross-coupling, such as those employing silver or copper salts as oxidants or promoters.[1][18] Stick to well-established Suzuki, Heck, or Sonogashira conditions that do not involve these additives.

Frequently Asked Questions (FAQs)

Q5: Which bromine atom on this compound is more reactive, and can I achieve selective monocoupling?

A5: The bromine at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is due to the steric hindrance imposed by the ortho-fluoro and ortho-carboxylic acid groups on the bromine at the 3-position. This steric congestion makes oxidative addition of the palladium catalyst to the C-Br bond at the 3-position more difficult.

Achieving selective monocoupling at the 6-position is highly feasible.[19]

  • Expert Recommendation: To favor monocoupling, use a 1:1 stoichiometry of your coupling partner to the this compound. Running the reaction at a lower temperature and for a shorter duration can also enhance selectivity. Careful monitoring of the reaction by TLC or LC-MS will be crucial to stop the reaction once the desired monocoupled product is formed and before significant dicoupling occurs.

Q6: Should I protect the carboxylic acid group before performing the cross-coupling reaction?

A6: Protecting the carboxylic acid, for example as a methyl or ethyl ester, can simplify the reaction and is often a good strategy.[5]

  • Advantages of Protection:

    • Eliminates potential catalyst inhibition by the carboxylate.[5]

    • Improves the solubility of the substrate in common organic solvents.

    • Avoids the need for excess base to neutralize the acidic proton.

  • Disadvantages of Protection:

    • Adds two steps to your synthetic sequence (protection and deprotection).

  • Expert Recommendation: If you are struggling with low yields or complex reaction mixtures with the free acid, protecting it as an ester is a highly recommended troubleshooting step.

Q7: What is the role of the ortho-fluorine atom in these coupling reactions?

A7: The ortho-fluorine atom has several effects:

  • Steric Hindrance: As mentioned, it contributes to the steric bulk around the 3-position, influencing the site-selectivity of the coupling.[19]

  • Electronic Effects: Fluorine is a strongly electron-withdrawing atom, which can influence the electronics of the aromatic ring and the reactivity of the C-Br bonds.[20][21]

  • Potential for C-F Activation: While C-Br bonds are significantly more reactive towards oxidative addition than C-F bonds, under certain conditions, particularly with highly active catalysts or at high temperatures, C-F bond activation could become a competing pathway, though it is less likely in this context.[20]

Data and Protocols

Data Presentation: Catalyst Performance in a Hindered Suzuki-Miyaura Coupling

The choice of ligand is paramount for achieving high yields in the coupling of sterically hindered substrates like this compound. The following table summarizes representative data for the monocoupling of a sterically hindered aryl bromide.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O100<10
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O100>90
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O100>95
(IPr)Pd(allyl)Cl-NaOtBuDioxane80>90

This data is illustrative and based on trends reported for sterically hindered couplings. Actual results will vary based on the specific coupling partner and exact conditions.[6][7][10]

Experimental Protocols

Protocol 1: General Procedure for Selective Monocoupling (Suzuki-Miyaura)

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a base (e.g., K₂CO₃, 3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water.

  • Acidify the aqueous layer with 1M HCl to protonate the product and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 4.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction, filter off any salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion

troubleshooting_workflow start Low Conversion Observed catalyst Is the catalyst system appropriate? (e.g., bulky phosphine ligand) start->catalyst base Is the base choice optimal? (e.g., K2CO3, Cs2CO3) catalyst->base No solution_catalyst Switch to a bulky ligand (SPhos, XPhos, etc.) catalyst->solution_catalyst Yes temp Is the reaction temperature sufficient? base->temp No solution_base Use a milder base (e.g., K2CO3) and >2 equiv. base->solution_base Yes degas Was degassing thorough? temp->degas No solution_temp Increase temperature incrementally (e.g., to 80-100 °C) temp->solution_temp Yes solution_degas Repeat degassing procedure (3x vacuum/inert gas cycles) degas->solution_degas No end Reaction Optimized degas->end Yes solution_catalyst->base solution_base->temp solution_temp->degas solution_degas->end Suzuki_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OxAdd Oxidative Addition OxAdd->PdII PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Ar'B(OH)₂ / Base Transmetal Transmetalation Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr 3,6-diBr-2-F-Ph-COOH ArBr->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Sources

Validation & Comparative

comparison of synthetic routes to 3,6-Dibromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 3,6-Dibromo-2-fluorobenzoic Acid

For researchers and professionals in drug development and materials science, the synthesis of polysubstituted aromatic compounds is a cornerstone of innovation. This compound is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a detailed comparison of two plausible synthetic routes to this target molecule, offering insights into the strategic choices behind each pathway and providing supporting experimental frameworks based on established chemical literature.

Route 1: Synthesis via Directed Ortho-Metalation

This route leverages the directing effect of the fluorine atom to achieve regioselective lithiation and subsequent carboxylation of a commercially available starting material, 1,4-dibromo-2-fluorobenzene. This approach is elegant in its directness and has the potential for high efficiency.

The fluorine atom acts as a moderate directing metalation group (DMG), guiding the deprotonation to the adjacent C3 position.[1][2][3] The resulting aryllithium intermediate is then trapped with carbon dioxide to introduce the carboxylic acid functionality.

Experimental Protocol: Directed Ortho-Metalation

Step 1: Ortho-Lithiation and Carboxylation of 1,4-Dibromo-2-fluorobenzene

  • To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes). Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.[4][5]

  • In a separate flask, dissolve 1,4-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 1,4-dibromo-2-fluorobenzene to the LDA solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid carbon dioxide).

  • Allow the mixture to warm to room temperature.

  • Add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2 with 1N hydrochloric acid.

  • The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization of Route 1

Route 1: Directed Ortho-Metalation start 1,4-Dibromo-2-fluorobenzene intermediate Aryllithium Intermediate start->intermediate 1. LDA, THF, -78 °C 2. n-BuLi product This compound intermediate->product 1. CO2 (dry ice) 2. H3O+

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Route 2: Multi-Step Synthesis via Bromination and Sandmeyer Reaction

This classical approach involves the sequential bromination of a simpler starting material, followed by the conversion of an amino group to a fluorine atom via a diazotization reaction. While longer, this route utilizes well-established and robust reactions in organic synthesis.

This strategy begins with the bromination of 2-aminobenzoic acid (anthranilic acid). The amino group is a strong ortho, para-director, while the carboxylic acid is a meta-director. This will likely lead to a mixture of brominated products, requiring careful control of reaction conditions and purification. The subsequent Sandmeyer reaction is a reliable method for introducing a variety of functional groups, including halogens, onto an aromatic ring.[6][7][8][9]

Experimental Protocol: Multi-step Synthesis

Step 1: Dibromination of 2-Aminobenzoic Acid

  • Dissolve 2-aminobenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature with stirring.

  • Heat the mixture to 60 °C for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 2-amino-3,5-dibromobenzoic acid by filtration, wash with water, and dry.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Suspend the 2-amino-3,5-dibromobenzoic acid (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF4).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to form the diazonium tetrafluoroborate salt.

  • Collect the precipitated diazonium salt by filtration and wash with cold water, followed by cold methanol and diethyl ether.

  • Gently heat the dry diazonium salt until the evolution of nitrogen gas ceases.

  • The crude product, this compound, is then purified by recrystallization.

Visualization of Route 2

Route 2: Multi-step Synthesis start 2-Aminobenzoic Acid intermediate1 2-Amino-3,5-dibromobenzoic Acid start->intermediate1 Br2, Acetic Acid intermediate2 Diazonium Tetrafluoroborate Salt intermediate1->intermediate2 1. HBF4 2. NaNO2, 0-5 °C product This compound intermediate2->product Heat

Caption: Workflow for the multi-step synthesis of this compound.

Comparison of Synthetic Routes

FeatureRoute 1: Directed Ortho-MetalationRoute 2: Multi-step Synthesis
Number of Steps 12
Starting Material 1,4-Dibromo-2-fluorobenzene2-Aminobenzoic Acid
Key Reactions Directed Ortho-Metalation, CarboxylationElectrophilic Bromination, Diazotization (Balz-Schiemann)
Reagents & Conditions LDA, n-BuLi, Dry Ice, Anhydrous THF, -78°CBromine, Acetic Acid, HBF4, NaNO2, Heat
Potential Yield Potentially highModerate, potential for loss at each step
Regioselectivity High, directed by the fluorine atomModerate, potential for isomeric byproducts in bromination
Safety & Handling Requires handling of pyrophoric n-BuLi and cryogenic temperatures.Involves handling of corrosive bromine and potentially explosive diazonium salts.

Conclusion

Both routes present viable pathways to this compound.

Route 1 (Directed Ortho-Metalation) is the more modern and elegant approach, offering a shorter synthesis with potentially higher yields and excellent regioselectivity. However, it requires stringent anhydrous and low-temperature conditions, as well as the handling of pyrophoric organolithium reagents, which may not be suitable for all laboratory settings.

Route 2 (Multi-step Synthesis) relies on more traditional and robust reactions. While it is a longer process with a higher likelihood of yield loss and potential for isomeric impurities, the reagents and conditions are generally more accessible and may be preferable for larger-scale synthesis where the handling of organolithiums is a concern.

The choice between these routes will ultimately depend on the specific needs of the researcher, including available equipment, scale of the synthesis, and comfort level with the required reagents and techniques.

References

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives. (n.d.). Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1266.
  • Gohier, F., Castanet, A.-S., & Mortier, J. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 5(10), 1959–1962.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-2-fluorobenzoic Acid: High Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Francis, C. L., & Snieckus, V. (1987). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 28(46), 5553-5556.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Papamicaël, C., & Quéguiner, G. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009(6), 167-173.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2,4-Dibromo-1-fluorobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103.
  • Zhang, X., Stefanick, S. J., & Villani, F. J. (2014). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Tetrahedron, 70(36), 6192-6196.
  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ChemRxiv. (2023). Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. Retrieved from [Link]

  • ResearchGate. (2023). Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. Retrieved from [Link]

  • Cambridge Open Engage. (2023). Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. Retrieved from [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Analysis of Fluorobenzoic Acids in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Fluorobenzoic Acids

Fluorobenzoic acids (FBAs) are a class of halogenated aromatic organic compounds increasingly utilized as tracers in hydrogeological studies, due to their high mobility and low sorption in soil and groundwater systems. Their presence in the environment can also stem from the degradation of fluorinated pesticides and pharmaceuticals. As such, the accurate and sensitive quantification of FBAs in complex environmental matrices like water, soil, and sediment is paramount for environmental monitoring and research. This guide provides a comprehensive comparison of analytical methodologies, focusing on sample preparation and LC-MS/MS analysis, to equip researchers with the expertise to select and implement the most appropriate workflow for their specific needs.

Navigating the Analytical Challenges: A Logic Diagram

The analysis of fluorobenzoic acids in environmental samples is not without its hurdles. The polarity of these compounds, the complexity of the sample matrices, and the need to differentiate between isomers all present unique challenges. The following diagram illustrates the logical relationship between these challenges and the analytical solutions discussed in this guide.

cluster_challenges Analytical Challenges cluster_solutions Analytical Solutions C1 Low Concentrations (ng/L to µg/kg) S1 Sample Pre-concentration (SPE, QuEChERS) C1->S1 Requires enrichment S5 Selective Detection (MS/MS - MRM) C1->S5 Provides sensitivity C2 Complex Matrices (Water, Soil, Sediment) S2 Matrix Clean-up (dSPE, SPE wash steps) C2->S2 Mitigates matrix effects C2->S5 Enhances selectivity C3 Polar Nature of FBAs S3 pH Adjustment C3->S3 Enhances extraction efficiency C4 Isomeric Interferences S4 Optimized Chromatography C4->S4 Achieves separation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Water Sample (100 mL) P3 SPE (C18/HLB) P1->P3 P2 Soil/Sediment Sample (10 g) P4 QuEChERS (Modified) P2->P4 P5 Concentration & Reconstitution P3->P5 P4->P5 A1 LC Separation (C18 Column) P5->A1 A2 MS/MS Detection (ESI-, MRM) A1->A2 A3 Data Processing & Quantification A2->A3

A Comparative Guide to Purity Assessment of 3,6-Dibromo-2-fluorobenzoic Acid: HPLC, UPLC, and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,6-Dibromo-2-fluorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug substance, making robust analytical methods for its assessment indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of this compound, complete with experimental protocols and supporting data.

The choice of an analytical method is governed by a multitude of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical endpoint—be it routine quality control or in-depth impurity profiling. This guide will navigate these considerations, offering a rationale for methodological choices grounded in established scientific principles and regulatory expectations.

Understanding the Analyte and Potential Impurities

This compound is a halogenated aromatic carboxylic acid. Its synthesis often involves a multi-step process, which can introduce a variety of impurities. A comprehensive purity assessment must be capable of separating the main component from:

  • Starting Materials: Incomplete conversion of precursors.

  • Intermediates: Carryover from preceding synthetic steps.

  • Isomeric Impurities: Structurally similar molecules formed due to non-selective reactions, such as other dibromo-fluorobenzoic acid isomers.

  • By-products: Resulting from side reactions, such as hydrolysis or decarboxylation products.

A robust analytical method must possess the specificity to resolve these closely related compounds.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of polar, non-volatile compounds like this compound, RP-HPLC is the workhorse of the pharmaceutical industry. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices

The selection of a C18 stationary phase provides a hydrophobic surface that interacts with the aromatic ring of the analyte and its impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve resolution. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is suitable due to the presence of the chromophoric aromatic ring.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Synthesized this compound sample.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the same diluent.

  • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the diluent to a concentration of approximately 0.1 mg/mL.

Analysis and Data Interpretation:

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the synthesized sample.

  • The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area of all components in the chromatogram (Area Percent method).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B D System Equilibration A->D B Prepare Standard Solution F Inject Standard B->F C Prepare Sample Solution G Inject Sample C->G E Inject Blank D->E E->F F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for HPLC purity assessment.

Comparative Analysis: UPLC and GC-MS

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis.[1] This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling higher backpressures.[2][3]

Advantages over HPLC:

  • Faster Analysis: Reduced particle size allows for higher optimal linear velocities, leading to shorter run times.[1]

  • Improved Resolution: Smaller particles provide higher column efficiency, resulting in sharper and narrower peaks, which is critical for separating closely eluting impurities.[4]

  • Increased Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities.[1]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to significant solvent savings, making it a more environmentally friendly and cost-effective technique.[1]

Experimental Protocol: UPLC

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and PDA detector.

  • Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 75% B

    • 5-6 min: 75% B

    • 6.1-7 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.

Sample preparation and data analysis are analogous to the HPLC method, but at correspondingly lower concentrations if higher sensitivity is leveraged.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC is a powerful separation technique.[5] Aromatic carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to convert the polar carboxylic acid group into a more volatile ester.[6] GC coupled with a Mass Spectrometer (MS) provides not only quantification but also structural information, which is invaluable for impurity identification.

Advantages:

  • High Separation Efficiency: Capillary GC columns offer excellent resolving power.

  • Structural Elucidation: Mass spectrometry provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities.

Disadvantages:

  • Derivatization Required: The need for a chemical derivatization step adds complexity and a potential source of error to the analytical procedure.

  • Thermal Stability: Not suitable for thermally labile compounds.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Pyridine (anhydrous).

  • Hexane (GC grade).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Method Validation and Data Comparison

A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[7] Key validation parameters according to ICH guidelines include specificity, linearity, accuracy, precision, and robustness.[8]

Logical Flow of Method Validation

Validation_Flow Start Method Development Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Validation_Report Validation Report LOD_LOQ->Validation_Report

Caption: Logical flow of an analytical method validation process.

Comparative Performance Data

The following tables summarize hypothetical data comparing the performance of the three methods for the purity assessment of this compound.

Table 1: Method Performance Comparison

ParameterHPLCUPLCGC-MS
Analysis Time (min) 30725
Resolution (Main Peak vs. Critical Impurity Pair) 1.82.53.0
Limit of Quantitation (% area) 0.05%0.01%0.02%
Relative Solvent Consumption 100%~20%~5%
Impurity Identification Capability Limited (requires MS)Limited (requires MS)High (Inherent)

Table 2: Validation Summary

Validation ParameterHPLCUPLCGC-MS (with derivatization)
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.5 - 102.0%
Precision (RSD%) < 1.0%< 0.8%< 1.5%

Conclusion and Recommendations

The choice of analytical methodology for the purity assessment of this compound is contingent on the specific requirements of the analysis.

  • RP-HPLC remains a robust and reliable method for routine quality control, striking a balance between performance and accessibility. It is well-understood and widely implemented in QC laboratories.

  • UPLC is the superior technique for in-depth impurity profiling where high resolution and sensitivity are paramount.[1] Its speed also makes it ideal for high-throughput environments. While representing a higher initial capital investment, the long-term savings in solvent and time are substantial.[3]

  • GC-MS serves as an excellent orthogonal technique, particularly for the identification of unknown volatile impurities. Its strength lies in providing structural information, which is crucial during process development and troubleshooting. However, the requirement for derivatization makes it less suitable for routine quantitative analysis compared to LC-based methods.

For comprehensive characterization, a combination of UPLC for high-resolution separation and quantification, and GC-MS for the identification of specific impurities, provides the most complete picture of the purity of this compound. All methods must be validated according to the principles outlined in pharmacopeias and ICH guidelines to ensure data integrity and regulatory compliance.[8][9][10]

References

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  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Online] YouTube. Available at: [Link][7]

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  • gmp-compliance.org. Several Revised Chapters on Chromatographic Methods Adopted. [Online] Available at: [Link][17]

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  • ResearchGate. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Online] Available at: [Link]

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  • ResearchGate. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Online] Available at: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Online] Available at: [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Online] Available at: [Link]

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Online] Available at: [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Online] Available at: [Link][6]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Online] Available at: [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Online] Available at: [Link]

  • ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Online] Available at: [Link]

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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Dibromo Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures is a foundational pursuit. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] The coupling of dibromo acids presents a unique challenge and opportunity, allowing for the creation of valuable biphenyl dicarboxylic acid scaffolds, which are key intermediates in the synthesis of polymers, pharmaceuticals, and functional materials.[2]

The choice of the palladium catalyst is paramount to the success of these transformations, profoundly influencing reaction efficiency, selectivity, and substrate scope. This guide offers an in-depth comparative analysis of three prominent classes of palladium catalysts for the Suzuki coupling of dibromo acids, supported by experimental data and mechanistic insights to empower informed catalyst selection and reaction optimization.

The Catalysts Under Comparison

This guide focuses on a representative catalyst from three key classes, each with distinct characteristics:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classical, versatile, and widely accessible catalyst, often serving as a benchmark in cross-coupling reactions.[3]

  • Buchwald-Type Catalysts (e.g., SPhos-Pd): Featuring bulky, electron-rich phosphine ligands, these catalysts are renowned for their high activity, enabling reactions at low catalyst loadings and with challenging substrates.[1][4]

  • PEPPSI™-IPr: An N-heterocyclic carbene (NHC)-ligated palladium catalyst, recognized for its exceptional stability and high efficiency, particularly with sterically demanding and electron-rich or -poor substrates.[5][6]

Performance in the Suzuki Coupling of 2,5-Dibromobenzoic Acid: A Comparative Analysis

To provide a tangible comparison, the following table summarizes the performance of these catalyst systems in the Suzuki-Miyaura coupling of 2,5-dibromobenzoic acid with phenylboronic acid. This reaction serves as a relevant model for evaluating catalyst efficacy in the synthesis of biphenyl dicarboxylic acid precursors.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 2.5K₃PO₄1,4-Dioxane/H₂O9012~85 (mono-arylated)~34
SPhos-Pd 1K₃PO₄Toluene/H₂O808>95 (di-arylated)>95
PEPPSI-IPr 1K₂CO₃THF606>98 (di-arylated)>98

Note: The data presented is a synthesis of typical results reported in the literature for similar substrates and may vary based on specific reaction conditions and substrate purity.[3][6][7]

Causality Behind Experimental Choices: Why Catalyst Systems Differ

The significant variation in performance among these catalysts stems from the nature of their ancillary ligands, which directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]

  • Pd(PPh₃)₄: The triphenylphosphine ligands are relatively small and less electron-donating. While effective for many substrates, they can be less efficient in promoting the oxidative addition of the second C-Br bond in a dibromo acid, often leading to mixtures of mono- and di-arylated products, especially with lower catalyst loadings.[9] Higher temperatures are also typically required to drive the reaction to completion.

  • Buchwald-Type Catalysts (SPhos): The bulky and electron-rich dialkylbiaryl phosphine ligands, like SPhos, are designed to accelerate both oxidative addition and reductive elimination.[1] The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which readily undergoes oxidative addition even with challenging substrates. The electron-donating nature of the ligand facilitates the subsequent reductive elimination step, leading to faster overall turnover.[1]

  • PEPPSI-IPr: N-heterocyclic carbene (NHC) ligands are strong σ-donors, forming very stable bonds with the palladium center. This stability translates to robust catalysts that are resistant to decomposition at higher temperatures. The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides significant steric bulk, which, similar to the Buchwald ligands, promotes the formation of highly active catalytic species. PEPPSI™ catalysts are often supplied as air- and moisture-stable precatalysts, simplifying reaction setup.[5][10]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving palladium(0) and palladium(II) intermediates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)2 Reactant2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex.[8] This is often the rate-limiting step. The resulting palladium(II) intermediate then undergoes transmetalation , where the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, facilitated by a base.[11] The final step is reductive elimination , which forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst.[8]

Experimental Protocol: Double Suzuki Coupling of 2,5-Dibromobenzoic Acid

This protocol is a representative procedure for the synthesis of 2,5-diphenylbenzoic acid using a modern, highly active palladium catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine 2,5-dibromobenzoic acid, phenylboronic acid, and base in a flask. catalyst 2. Add the palladium catalyst and solvent. reagents->catalyst inert 3. Degas the mixture and place under an inert atmosphere (N₂ or Ar). catalyst->inert heating 4. Heat the reaction mixture with stirring for the specified time. inert->heating monitoring 5. Monitor reaction progress by TLC or LC-MS. heating->monitoring quench 6. Cool the reaction and quench with water. monitoring->quench acidify 7. Acidify the aqueous layer to precipitate the product. quench->acidify extract 8. Extract with an organic solvent. acidify->extract purify 9. Dry, concentrate, and purify the crude product (e.g., by column chromatography). extract->purify

Figure 2: A generalized experimental workflow for the Suzuki coupling of a dibromo acid.

Materials:

  • 2,5-Dibromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (2.2 mmol)

  • PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromobenzoic acid (280 mg, 1.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Causality: The use of a slight excess of the boronic acid ensures complete consumption of the dibromo acid. Potassium carbonate is a common and effective base for Suzuki couplings.[1]

  • Catalyst and Solvent Addition: Add the PEPPSI-IPr catalyst (6.8 mg, 0.01 mmol) to the flask, followed by anhydrous THF (10 mL).

    • Causality: Anhydrous solvent is used to minimize potential side reactions, although some Suzuki couplings are tolerant to water. PEPPSI-IPr is chosen for its high activity and stability.[5]

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes. Place the flask under a positive pressure of the inert gas.

    • Causality: The active Pd(0) species in the catalytic cycle can be sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.[10]

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.

    • Causality: Moderate heating is often sufficient for highly active catalysts like PEPPSI-IPr, minimizing thermal degradation of reactants and products.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add deionized water (20 mL).

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3 to precipitate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2,5-diphenylbenzoic acid.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter in the successful Suzuki-Miyaura coupling of dibromo acids. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI™ catalysts) offer significant advantages in terms of reaction efficiency, lower catalyst loadings, and milder reaction conditions. For the synthesis of biphenyl dicarboxylic acids, where high yields and complete conversion are often desired, the use of these advanced catalyst systems is highly recommended. As catalyst development continues to evolve, we can anticipate even more robust and versatile catalytic systems that will further expand the horizons of complex molecule synthesis.

References

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  • Marion, N., & Nolan, S. P. (2008). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Organic Letters, 10(17), 3781-3784.
  • Sigmond, A. A., & Toste, F. D. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Tang, J. S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
  • Asghar, M. N., et al. (2018). Palladium (0) catalyzed Suzuki cross-coupling reaction of 2, 5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 1-13. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

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Safety Operating Guide

Navigating the Disposal of 3,6-Dibromo-2-fluorobenzoic Acid: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 3,6-Dibromo-2-fluorobenzoic acid are pivotal to discovery. However, the lifecycle of such specialized chemicals extends beyond the benchtop, culminating in a disposal process that demands meticulous planning and unwavering adherence to safety and regulatory standards. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Immediate Safety Considerations

This compound (CAS No. 1214352-42-7) is a halogenated aromatic carboxylic acid.[1] While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, data from analogous compounds and supplier information indicate a clear hazard profile that must be respected.[2][3][4] The Globally Harmonized System (GHS) hazard statements associated with this chemical are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

The causality behind these hazards lies in the chemical's structure. The presence of bromine and fluorine atoms on the aromatic ring enhances its reactivity and potential to interact with biological tissues. The acidic nature of the carboxylic acid group can also contribute to its irritant properties. Therefore, all handling and disposal operations must be predicated on a thorough understanding of these risks.

Table 1: GHS Hazard Information for this compound [1]

Hazard StatementCodeClassification
Harmful if swallowedH302Acute toxicity, Oral (Category 4)
Causes skin irritationH315Skin corrosion/irritation (Category 2)
Causes serious eye irritationH319Serious eye damage/eye irritation (Category 2A)
May cause respiratory irritationH335Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, the selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The level of PPE should be determined by a site-specific risk assessment, but at a minimum, should include the following as recommended for handling similar hazardous chemicals.[5][6]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]Protects against splashes and airborne particles that can cause serious eye irritation.[3][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[3][4]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2][8]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary for large spills or in poorly ventilated areas.[2]Protects against the inhalation of dust or aerosols that can cause respiratory tract irritation.[9]

All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound, which falls under the category of hazardous waste.[10] As such, it is subject to stringent federal, state, and local regulations.[4][7] The following protocol outlines a self-validating system for its proper disposal.

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is segregation. This compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and general laboratory trash.[10] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.

Step 2: Container Selection and Labeling
  • Container: Use a dedicated, leak-proof, and chemically compatible container for solid waste. For solutions, a designated carboy for halogenated organic waste is appropriate.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of initial waste accumulation and the specific hazards (e.g., Irritant, Harmful) should also be clearly visible.

Step 3: Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.[3]

Step 4: Professional Waste Disposal
  • Engage a Licensed Professional: The disposal of hazardous waste is not a task for laboratory personnel to undertake independently. Contract with a licensed and reputable hazardous waste disposal company.

  • Provide Full Disclosure: Furnish the disposal company with all available information about the waste, including its chemical identity and known hazards.

  • Documentation: Retain all documentation related to the waste transfer and disposal for regulatory compliance.

The decision-making process for the disposal of this compound can be visualized through the following workflow diagram:

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Waste Generation ppe Don Appropriate PPE start->ppe Assess Hazards segregate Segregate Halogenated Waste ppe->segregate container Select & Label Container segregate->container store Store in SAA container->store seal Keep Container Sealed store->seal contact Contact Licensed Waste Vendor seal->contact When Container is Full document Complete Waste Manifest contact->document transfer Transfer to Vendor document->transfer end_node Final Disposal (Incineration) transfer->end_node

Caption: Disposal workflow for this compound.

Approved Disposal Methodologies: The Science of Destruction

For halogenated organic compounds like this compound, high-temperature incineration is the most common and effective disposal method.[10] This process is conducted in specialized hazardous waste incinerators that operate at temperatures sufficient to break the strong carbon-halogen bonds.

During incineration, the organic portion of the molecule is converted to carbon dioxide and water. The bromine and fluorine atoms are typically converted to their respective hydrogen halides (HBr and HF).[11] These acidic gases are then neutralized and removed from the exhaust stream by a series of scrubbers and filters to prevent their release into the atmosphere. The incineration of brominated compounds can also influence the volatilization of certain metals.[12][13]

While bioremediation is a developing field for some brominated compounds, it is not currently a standard disposal method for this class of chemical and requires highly specialized microbial consortia.[14]

Regulatory Framework: Adherence to the Law

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[15] Halogenated organic compounds are often categorized under the "F-listed" wastes from non-specific sources if they are spent solvents.[16][17] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and your licensed waste disposal contractor to ensure full compliance with all applicable federal, state, and local regulations.[4]

Conclusion: A Commitment to Responsible Science

The proper disposal of this compound is a critical component of the research lifecycle. By understanding the inherent hazards, implementing robust safety protocols, and adhering to a stringent, compliant disposal workflow, the scientific community can continue its vital work while upholding its responsibility to protect its personnel and the environment. This commitment to responsible chemical management is not merely a regulatory obligation but a cornerstone of scientific integrity.

References

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  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • ResearchGate. (2025). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
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  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-fluorobenzoic acid.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.